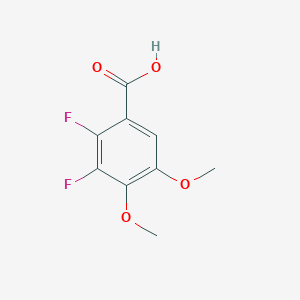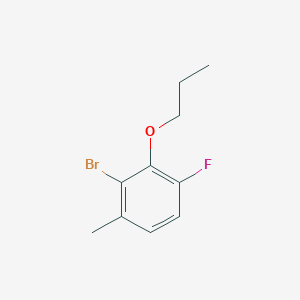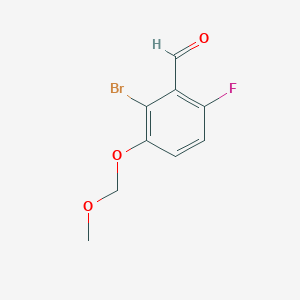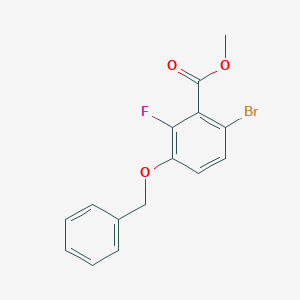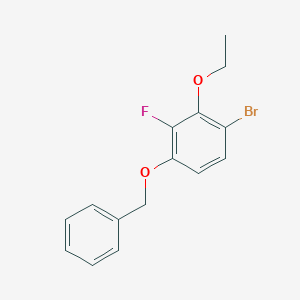
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, also known as 1-BBEF, is a synthetic organic compound with a range of potential applications in scientific research. 1-BBEF is a member of the benzene family, which is composed of 6 carbon atoms that are arranged in a ring structure. This compound is synthesized via a nucleophilic aromatic substitution reaction, and its reactivity can be further modified by altering the substituents on the benzene ring. 1-BBEF has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry. In drug development, this compound can be used to synthesize novel drug molecules with desired pharmacological properties. In organic synthesis, this compound can be used as a versatile building block for constructing complex organic molecules. In analytical chemistry, this compound can be used to detect and quantify the presence of other organic compounds.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is largely dependent on its reactivity. The reactivity of this compound is determined by the substituents on the benzene ring, such as the ethoxy group. The ethoxy group can act as a nucleophile, allowing this compound to react with other molecules and form covalent bonds. This reactivity can be further modified by altering the substituents on the benzene ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, this compound has been studied for its potential use in drug development, and it is likely that it has some biological activity. Further research is needed to determine the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity can be modified by altering the substituents on the benzene ring. Furthermore, this compound is relatively stable and has a low toxicity. However, this compound has some limitations. It is not very soluble in water, and it is not very reactive with other molecules.
Orientations Futures
There are several potential future directions for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene research. One potential direction is to further explore its potential use in drug development. Another potential direction is to investigate its potential use in organic synthesis and analytical chemistry. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new methods for synthesizing this compound with improved properties.
Méthodes De Synthèse
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is synthesized via a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile, such as bromine, for a hydrogen atom on the benzene ring. To carry out this reaction, a brominating agent, such as N-bromosuccinimide (NBS), is used. The brominating agent reacts with the benzene ring, resulting in the formation of the this compound product. The reaction can be further modified by altering the substituents on the benzene ring, such as the ethoxy group.
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMISNKKSVNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


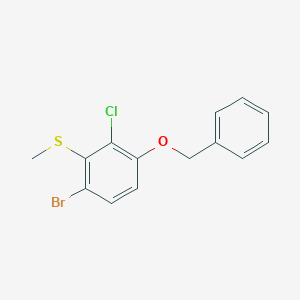
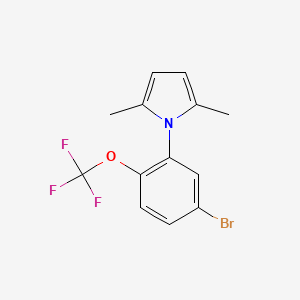
![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
